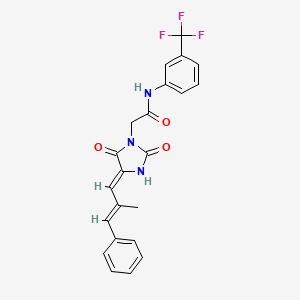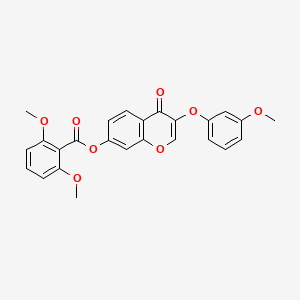![molecular formula C19H19FN2O2 B2496526 N-[2-(2-fluorofenil)-2-metoxipropil]-1H-indol-2-carboxamida CAS No. 1706145-53-0](/img/structure/B2496526.png)
N-[2-(2-fluorofenil)-2-metoxipropil]-1H-indol-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Aplicaciones Científicas De Investigación
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Due to this, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-2-methoxypropyl]-1H-indole-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylacetic acid and 1H-indole-2-carboxylic acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including esterification and reduction.
Coupling Reaction: The final step involves the coupling of the intermediate with 2-methoxypropylamine under specific reaction conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of N-[2-(2-fluorophenyl)-2-methoxypropyl]-1H-indole-2-carboxamide can be scaled up using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar indole structure.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1H-indole-2-carboxamide is unique due to its specific substitution pattern and the presence of the 2-methoxypropyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-19(24-2,14-8-4-5-9-15(14)20)12-21-18(23)17-11-13-7-3-6-10-16(13)22-17/h3-11,22H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIVLCGLRALHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)
![3-(4-ethoxyphenyl)-5-methyl-9-[(3-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2496447.png)
![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)



![2-(4-ethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2496453.png)
![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)


![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)
![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)


